molecular formula C19H22N4O4 B10889217 4-(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)morpholine

4-(2-methoxy-5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}benzyl)morpholine

Cat. No.: B10889217
M. Wt: 370.4 g/mol
InChI Key: QPZPLMSLPKXGCO-DEDYPNTBSA-N
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Description

4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone typically involves a multi-step process. One common method includes the initial formation of 4-Methoxy-3-(morpholinomethyl)benzaldehyde through the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst. This intermediate is then reacted with 4-nitrophenylhydrazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The methoxy and morpholinomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-(4-morpholinyl)ethoxy)benzaldehyde
  • 4-Methoxy-3-(trifluoromethyl)benzaldehyde
  • 3-Methoxy-4-(3-phenylpropoxy)benzaldehyde

Uniqueness

4-Methoxy-3-(morpholinomethyl)benzaldehyde 1-(4-nitrophenyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(E)-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methylideneamino]-4-nitroaniline

InChI

InChI=1S/C19H22N4O4/c1-26-19-7-2-15(12-16(19)14-22-8-10-27-11-9-22)13-20-21-17-3-5-18(6-4-17)23(24)25/h2-7,12-13,21H,8-11,14H2,1H3/b20-13+

InChI Key

QPZPLMSLPKXGCO-DEDYPNTBSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])CN3CCOCC3

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])CN3CCOCC3

Origin of Product

United States

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